4-(3,4-Dichlorophenoxy)-6-chloropyrimidine
Description
4-(3,4-Dichlorophenoxy)-6-chloropyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 6-position of the pyrimidine ring and a 3,4-dichlorophenoxy substituent at the 4-position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets. The dichlorophenoxy group introduces significant steric bulk and electron-withdrawing effects, which may enhance binding specificity in drug design or alter physicochemical properties compared to simpler analogues .
Properties
Molecular Formula |
C10H5Cl3N2O |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H |
InChI Key |
NAICKMPKBRBVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are utilized.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Scientific Research Applications
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. In the case of herbicides, it mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant.
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The 4-position substituent plays a critical role in defining the compound’s properties:
| Compound | 4-Position Substituent | Key Features |
|---|---|---|
| 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine | 3,4-Dichlorophenoxy | High lipophilicity; strong electron-withdrawing effects due to dual Cl atoms. |
| 6-Chloro-4-hydroxypyrimidine | Hydroxyl (-OH) | Increased polarity and hydrogen-bonding capacity; lower metabolic stability. |
| 4-Anilino-6-chloropyrimidine derivatives (e.g., compound 208) | Substituted anilino (-NHAr) | Tunable electronic/steric effects via aryl substituents (e.g., methoxy, halogens). |
- Hydroxyl vs. Phenoxy: Replacing the dichlorophenoxy group with a hydroxyl (as in 6-chloro-4-hydroxypyrimidine) reduces lipophilicity and enhances solubility in polar solvents. However, the hydroxyl group may render the compound more susceptible to oxidation or conjugation reactions .
- Anilino vs. Phenoxy: Anilino-substituted derivatives (e.g., 6-(3,4-dimethoxyanilino)-4-chloropyrimidine) exhibit modified electronic profiles depending on the aryl substituents. Methoxy groups (electron-donating) may increase electron density on the pyrimidine ring, whereas halogens (electron-withdrawing) could enhance electrophilicity at reactive sites .
Halogenation Patterns and Reactivity
Halogen atoms influence both synthetic utility and bioactivity:
| Compound | Halogen Substituents | Impact on Reactivity |
|---|---|---|
| 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine | Cl at 6-position; Cl at phenoxy | Enhanced electrophilicity at C2/C4 of pyrimidine; potential for nucleophilic substitution reactions. |
| 4-Chloro-5-fluoro-2-methylpyridine | Cl at 4, F at 5, CH3 at 2 | Fluorine’s electronegativity directs regioselectivity; methyl group adds steric hindrance. |
| 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine | Cl at 4 and 3-chlorophenyl | Increased lipophilicity and π-π stacking potential due to aryl groups. |
- Dual Chlorination: The 3,4-dichlorophenoxy group in the target compound likely enhances stability against metabolic degradation compared to mono-halogenated analogues. This pattern is common in agrochemicals for prolonged activity .
- Fluorine Substitution : Fluorine’s small size and high electronegativity (as in 4-chloro-5-fluoro-2-methylpyridine) can improve bioavailability and binding affinity in drug candidates .
Complex Derivatives and Fused-Ring Systems
More structurally complex analogues highlight the pyrimidine scaffold’s adaptability:
| Compound | Structure | Applications |
|---|---|---|
| 6-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine with aryl substituents | Potential kinase inhibition due to planar fused-ring system. |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Pyrrolo-pyrimidine fusion | Anticancer research (DNA intercalation or enzyme targeting). |
- These systems often exhibit enhanced binding to enzymes or nucleic acids compared to simpler pyrimidines .
- Pyrrolo-Pyrimidine : The fusion of a pyrrole ring (as in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine) modifies electron distribution and may improve membrane permeability .
Biological Activity
4-(3,4-Dichlorophenoxy)-6-chloropyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dichlorophenoxy group and a chlorine atom at the 6-position. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine.
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (IGR39). For instance, a study reported that specific derivatives of pyrimidine compounds showed significant inhibition of cell viability in these lines when tested at concentrations around 100 µM .
- Mechanism of Action : The mechanism by which 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicated an increase in the pre-G1 phase population, suggesting that the compound effectively triggers apoptotic pathways .
- Selectivity : Notably, some derivatives have shown selectivity for cancer cells over normal fibroblast cells, indicating a potential therapeutic window that could minimize side effects .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Comments |
|---|---|---|---|
| MDA-MB-231 | 100 | 41.55 | Significant apoptosis observed |
| IGR39 | 100 | Not specified | Effective at reducing viability |
| PPC-1 | Not tested | Not applicable | Selectivity noted |
Antimicrobial Activity
The antimicrobial efficacy of 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine has also been explored.
- Bacterial Strains : Research indicates that compounds with similar structures exhibit activity against various gram-positive bacteria and mycobacterial strains. The dichloro substitutions appear to enhance antibacterial properties compared to their mono-substituted counterparts .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Table 2: Antimicrobial Activity Overview
| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | Submicromolar | Antibacterial |
| Mycobacterium tuberculosis | Not specified | Antimycobacterial |
Case Studies
- Anticancer Efficacy : A study involving the administration of 4-(3,4-Dichlorophenoxy)-6-chloropyrimidine in xenograft models demonstrated significant tumor growth inhibition compared to controls. The compound was administered at doses correlating with in vitro IC50 values and showed promising results in reducing tumor size and enhancing survival rates .
- Antimicrobial Resistance : Another case study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria. Its ability to inhibit growth in resistant strains suggests potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
